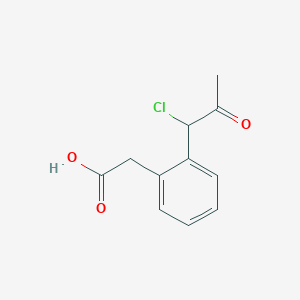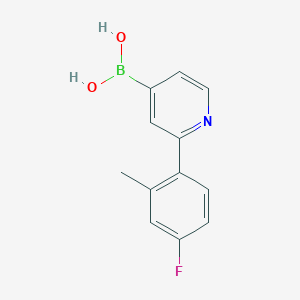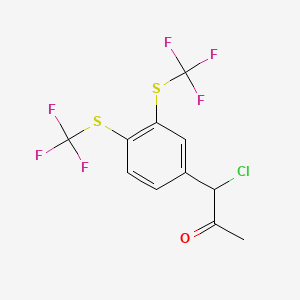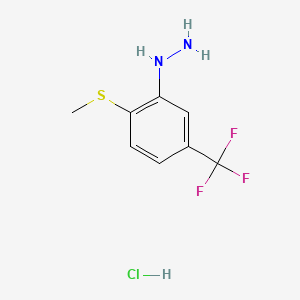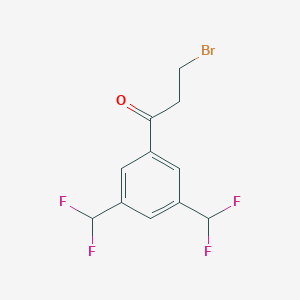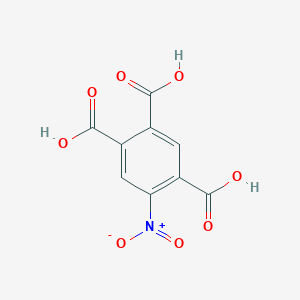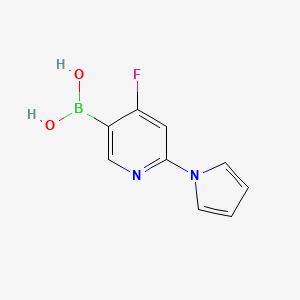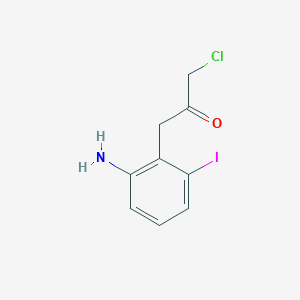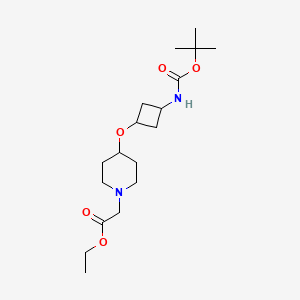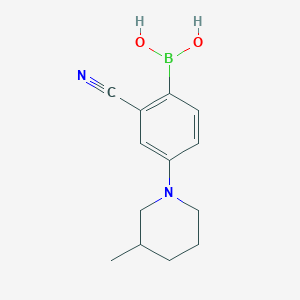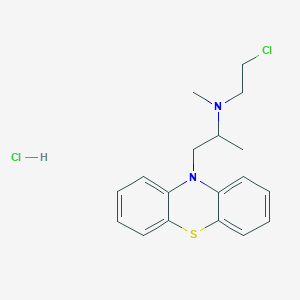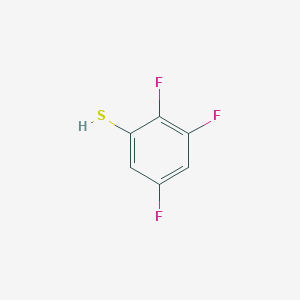
2,3,5-Trifluorobenzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Trifluorobenzenethiol: is an organic compound characterized by the presence of three fluorine atoms and a thiol group attached to a benzene ring. The molecular formula for this compound is C6H3F3S It is a derivative of benzenethiol, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are replaced by fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluorobenzenethiol typically involves the introduction of fluorine atoms into a benzenethiol molecule. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,3,5-trifluoronitrobenzene, is reacted with a thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be tailored to minimize costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Trifluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products:
Oxidation: 2,3,5-Trifluorobenzenesulfonic acid.
Reduction: 2,3,5-Trifluorobenzenesulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3,5-Trifluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,3,5-Trifluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form strong bonds with metal ions and proteins, affecting their function. The fluorine atoms enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, protein folding, and signal transduction pathways.
Comparaison Avec Des Composés Similaires
- 2,3,4-Trifluorobenzenethiol
- 3,4,5-Trifluorobenzenethiol
- 2,4,5-Trifluorobenzenethiol
Comparison: 2,3,5-Trifluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which affects its chemical reactivity and physical properties Compared to 2,3,4-Trifluorobenzenethiol, the 2,3,5-isomer may exhibit different reactivity in substitution reactions due to the electronic effects of the fluorine atoms
Propriétés
Numéro CAS |
13634-91-8 |
|---|---|
Formule moléculaire |
C6H3F3S |
Poids moléculaire |
164.15 g/mol |
Nom IUPAC |
2,3,5-trifluorobenzenethiol |
InChI |
InChI=1S/C6H3F3S/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H |
Clé InChI |
HJOIBCVTGYMVTP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)F)S)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


